molecular formula C12H8N2S B1616404 2-(2-Thienyl)quinoxaline CAS No. 40353-41-1

2-(2-Thienyl)quinoxaline

Cat. No. B1616404
CAS RN: 40353-41-1
M. Wt: 212.27 g/mol
InChI Key: ADGDUIDDAMQKAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Thienyl)quinoxaline is an organic molecule that is composed of two fused rings, a quinoxaline ring and a thiophene ring. It is a heterocyclic aromatic compound that has a wide range of applications in organic synthesis, biomedical research, and materials science. This molecule has been studied extensively due to its potential as a novel drug, its ability to act as a catalyst in organic reactions, and its ability to act as a molecular switch.

Scientific Research Applications

Cyclisation Reactions and Synthesis

  • Synthesis of Thieno[2,3-b]quinoxaline Derivatives : A method for synthesizing 2,3-disubstituted thieno[2,3-b]quinoxaline derivatives through the condensation of benzaldehydes with 3-methylquinoxaline-2-thione has been developed. This process uses Brønsted acids and allows for the formation of benzyl-2-arylthieno[2,3-b]quinoxalines in high yields in a single step (Saoudi et al., 2015).

Photovoltaic Properties

  • Quinoxaline-Based Copolymers for Solar Cells : Quinoxaline-based copolymers have been synthesized and characterized for use in polymer solar cells (PSCs). Among these copolymers, modifications in the alkyl group of the side chain of quinoxaline derivatives significantly impacted the electronic and optoelectronic properties, leading to enhancements in photovoltaic performance (Lee et al., 2011).

Biologically Active Quinoxalines

  • Quinoxaline Derivatives in Medicinal Chemistry : Quinoxalines are highlighted as important biological agents with various pharmacological effects such as antifungal, antibacterial, antiviral, and antimicrobial activities. These derivatives hold a significant place in drugs treating diseases like cancer, AIDS, and infectious diseases, emphasizing the importance of synthetic routes for quinoxaline and its derivatives (Khatoon & Abdulmalek, 2021).

Electropolymerization and Optical Properties

  • Synthesis and Characterization of π-π Interacting Derivatives : Studies on pyrrolo[2,3-b]quinoxaline derivatives, including those with 2-thienyl substituents, have shown interesting aggregation-induced emission enhancement (AIEE) properties and demonstrated the potential of these materials for fluorescence applications and the study of π-π interactions (Goszczycki et al., 2017).

properties

IUPAC Name

2-thiophen-2-ylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2S/c1-2-5-10-9(4-1)13-8-11(14-10)12-6-3-7-15-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGDUIDDAMQKAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70290830
Record name 2-(2-Thienyl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70290830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Thienyl)quinoxaline

CAS RN

40353-41-1
Record name 40353-41-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71376
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-Thienyl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70290830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Thienyl)quinoxaline
Reactant of Route 2
Reactant of Route 2
2-(2-Thienyl)quinoxaline
Reactant of Route 3
Reactant of Route 3
2-(2-Thienyl)quinoxaline
Reactant of Route 4
Reactant of Route 4
2-(2-Thienyl)quinoxaline
Reactant of Route 5
Reactant of Route 5
2-(2-Thienyl)quinoxaline
Reactant of Route 6
Reactant of Route 6
2-(2-Thienyl)quinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.